Wilfordin
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Overview
Description
Wilfordin is an alkaloid compound isolated from the roots of Tripterygium wilfordii, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wilfordin involves several steps, starting from the extraction of the roots of Tripterygium wilfordii. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid components. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The roots of Tripterygium wilfordii are harvested and processed in bulk. The extraction is carried out using large-scale solvent extraction equipment, followed by industrial chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Wilfordin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound with additional oxygen-containing functional groups.
Reduction: Reduced forms of this compound with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives of this compound with new alkyl groups.
Scientific Research Applications
Wilfordin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and cancers.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery
Mechanism of Action
Wilfordin exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Immunosuppressive: Suppresses the activation and proliferation of immune cells.
Antitumor: Induces apoptosis in cancer cells and inhibits tumor growth. The primary pathways involved include the NF-κB signaling pathway, PI3K/AKT pathway, and MAPK pathway
Comparison with Similar Compounds
Wilfordin is often compared with other alkaloids isolated from Tripterygium wilfordii, such as:
Triptolide: Known for its potent anti-inflammatory and antitumor activities.
Celastrol: Exhibits strong anti-inflammatory and antioxidant properties.
Tripterygium wilfordii polyglycosides: Used in traditional Chinese medicine for their immunosuppressive effects
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications in various diseases.
Properties
Molecular Formula |
C43H49NO19 |
---|---|
Molecular Weight |
883.8 g/mol |
IUPAC Name |
[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24S,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] benzoate |
InChI |
InChI=1S/C43H49NO19/c1-20-29-27(16-13-17-44-29)37(51)56-18-39(7)28-30(57-22(3)46)34(59-24(5)48)42(19-55-21(2)45)35(60-25(6)49)31(61-36(50)26-14-11-10-12-15-26)33(62-38(52)40(20,8)53)41(9,54)43(42,63-39)32(28)58-23(4)47/h10-17,20,28,30-35,53-54H,18-19H2,1-9H3/t20-,28-,30-,31+,32+,33+,34-,35+,39+,40?,41+,42-,43+/m1/s1 |
InChI Key |
IQUAVJOINYOCMR-CYMDBJHZSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@H]4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1C2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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